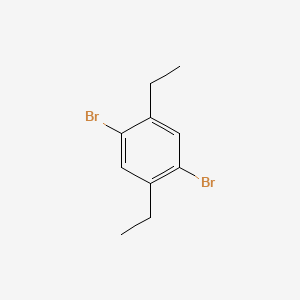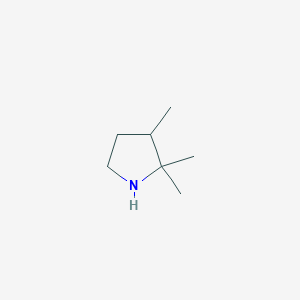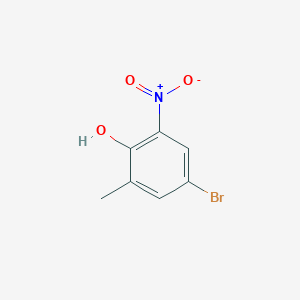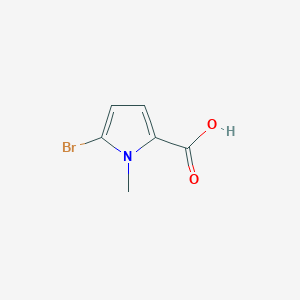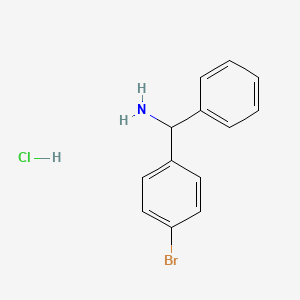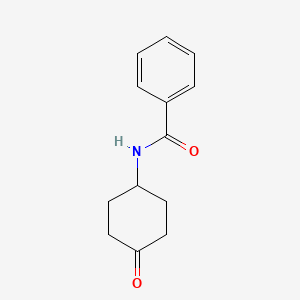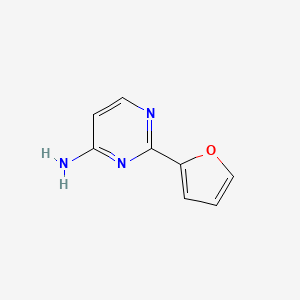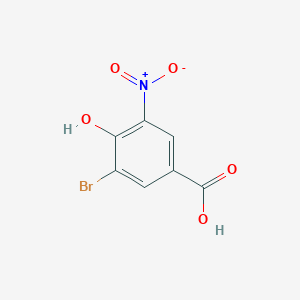
3-Bromo-4-hydroxy-5-nitrobenzoic acid
Vue d'ensemble
Description
“3-Bromo-4-hydroxy-5-nitrobenzoic acid” is a chemical compound with the molecular formula C7H4BrNO5 . It has an average mass of 246.015 Da and a monoisotopic mass of 244.932358 Da .
Molecular Structure Analysis
The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures. This structure results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Chemical Reactions Analysis
While specific chemical reactions involving “3-Bromo-4-hydroxy-5-nitrobenzoic acid” are not detailed in the retrieved data, it’s worth noting that nitro compounds can participate in a variety of reactions. For instance, they can undergo reduction to form amines, or participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
“3-Bromo-4-hydroxy-5-nitrobenzoic acid” has a density of 1.9±0.1 g/cm3, a boiling point of 376.8±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 47.4±0.3 cm3, and a polar surface area of 83 Å2 .
Applications De Recherche Scientifique
- Field : Organic Chemistry
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, but it’s a crucial process in the functionalization of these esters .
- Method : The study reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
- Results : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Field : Organic Chemistry
- Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry .
- Method : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .
- Results : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
Catalytic Protodeboronation of Pinacol Boronic Esters
α-Bromination Reaction on Acetophenone Derivatives
Safety And Hazards
The safety data sheet for “3-Bromo-4-nitrobenzoic acid” indicates that it is hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Propriétés
IUPAC Name |
3-bromo-4-hydroxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO5/c8-4-1-3(7(11)12)2-5(6(4)10)9(13)14/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUNRULZELFVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602033 | |
| Record name | 3-Bromo-4-hydroxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxy-5-nitrobenzoic acid | |
CAS RN |
67175-27-3 | |
| Record name | 3-Bromo-4-hydroxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

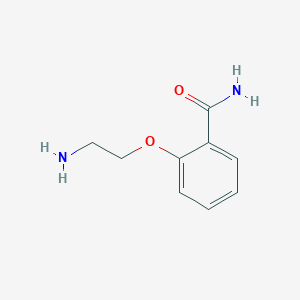
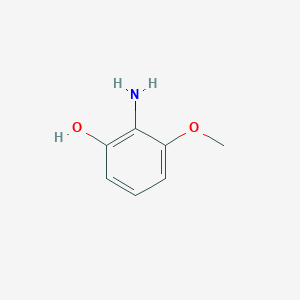
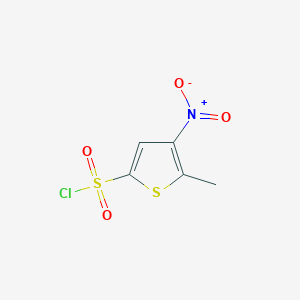
![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)
